molecular formula C19H16N2O3 B394017 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 328282-81-1

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No. B394017
CAS RN: 328282-81-1
M. Wt: 320.3g/mol
InChI Key: RWOLQXHMSVKCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione, also known as DQI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DQI has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. Studies have shown that 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has been shown to possess a range of biochemical and physiological effects. Studies have demonstrated that 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione is also stable under a range of conditions, making it suitable for use in a variety of assays. However, 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione. One area of interest is the development of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione analogs with improved therapeutic properties. Another area of interest is the identification of novel targets for 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione, which could lead to the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione and its potential toxicity.

Synthesis Methods

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can be synthesized using a variety of methods, including the reaction of 3,4-dihydroquinoline with phthalic anhydride and acetic anhydride. Another method involves the reaction of 3,4-dihydroquinoline with maleic anhydride and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione.

Scientific Research Applications

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(20-11-5-7-13-6-1-4-10-16(13)20)12-21-18(23)14-8-2-3-9-15(14)19(21)24/h1-4,6,8-10H,5,7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOLQXHMSVKCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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